molecular formula C26H52NO8P B3430058 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine CAS No. 79512-78-0

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine

Cat. No. B3430058
CAS RN: 79512-78-0
M. Wt: 537.7 g/mol
InChI Key: XPAXRSJGGFVTFM-RUZDIDTESA-N
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Description

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine (PAPC) is a phospholipid molecule that is a major component of cell membranes. It is the most abundant phospholipid in the plasma membrane of eukaryotic cells and is found in all organisms. PAPC plays an important role in numerous physiological and biochemical processes, including signal transduction, endocytosis, and membrane trafficking. It is also used in a variety of laboratory experiments, such as cell culture, drug delivery, and gene therapy.

Scientific Research Applications

Enzyme Delivery and Reactivity

PAPC has been utilized in the preparation of enzyme-containing lipid vesicles, or liposomes, that encapsulate water-soluble enzymes. These vesicles serve as carriers for enzymes, allowing for targeted delivery and controlled release. This methodology has potential applications in medical and biomedical fields, including enzyme-replacement therapy and immunoassays. The dehydration-rehydration method, followed by extrusion, has proven superior for creating monodisperse and unilamellar vesicles, essential for consistent enzyme delivery (Walde & Ichikawa, 2001).

Role in Atherosclerosis

Research has identified PAPC derivatives, specifically oxidized phospholipids (OxPLs), as significant regulators in atherosclerosis. OxPLs accumulate in lesions and regulate genes in endothelial cells, some of which are pro-atherogenic, while others are anti-atherogenic. The balance of these effects is crucial in the progression of atherosclerosis. OxPLs have been shown to play roles in various stages of atherosclerosis, making them targets for therapeutic intervention (Berliner, Watson, & Tsimikas, 2005).

Reproductive Processes

PAPC, through its role as Platelet Activating Factor (PAF), significantly impacts mammalian reproductive functions. It influences ovarian follicular development, the reproductive cycle, and pregnancy in females, and is vital for sperm motility, capacitation, and the acrosome reaction in males. Understanding PAF's mechanisms could enhance fertility treatments and reproductive health management (Kordan, Strzeżek, & Fraser, 2003).

Neuromuscular Function

Recent studies have highlighted the endocannabinoid system's role in human physiology, with PAPC analogs, specifically palmitoyl ethanolamide, showing the ability to modulate the neuromuscular junction. This modulation offers potential therapeutic benefits for neuromuscular diseases, suggesting PAPC derivatives as nutraceutical supports for treating conditions where acetylcholine receptor activity is compromised (Cifelli et al., 2022).

Vascular Pathology and Atherogenesis

PAPC analogs, specifically platelet-activating factor (PAF) and its derivatives, play critical roles in vascular pathology and atherogenesis. These phospholipid mediators, produced during inflammation, contribute to leukocyte adhesion, transmigration, and subsequent inflammatory responses within the vessel wall, highlighting their significance in atherosclerosis development (Ninio, 2005).

properties

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAXRSJGGFVTFM-RUZDIDTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701105288
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine

CAS RN

79512-78-0
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79512-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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